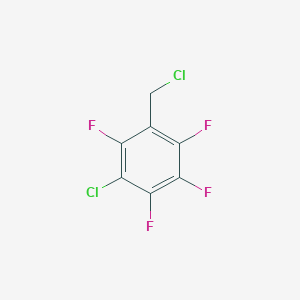

3-Chloro-2,4,5,6-tetrafluorobenzylchloride

Description

Contextualization of Polysubstituted Haloaromatics in Contemporary Chemical Research

Polysubstituted haloaromatic compounds are fundamental to the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of multiple halogen atoms onto an aromatic ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics. mdpi.comnih.gov This has made them invaluable in medicinal chemistry for the design of new drugs with enhanced efficacy and pharmacokinetic profiles. nih.gov In materials science, the unique properties imparted by halogenation are exploited in the creation of polymers, liquid crystals, and other functional materials with tailored characteristics. mdpi.comcas.org

Specific Considerations for Chloro- and Fluorinated Benzyl (B1604629) Compounds

Benzyl chlorides are recognized as effective electrophiles in organic synthesis, commonly used for introducing the benzyl protecting group to alcohols and amines. quora.com The reactivity of benzyl halides is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine and chlorine, can affect the stability of reaction intermediates. For instance, the high electronegativity of fluorine can impact the electron density of the benzene (B151609) ring and the benzylic carbon, thereby influencing the rates and mechanisms of nucleophilic substitution reactions. quora.com Benzyl halides can undergo both S(_N)1 and S(_N)2 reactions, with the stability of the resulting benzyl cation or the steric hindrance at the benzylic carbon playing a crucial role in determining the reaction pathway. quora.com

Research Trajectories for 3-Chloro-2,4,5,6-tetrafluorobenzylchloride and Related Structures

While specific research trajectories for this compound are not documented, the broader class of polyhalogenated aromatic compounds is at the forefront of several research areas. The development of novel synthetic methodologies for the precise introduction of chloro- and fluoro- substituents onto aromatic rings is an ongoing endeavor. mdpi.com These compounds are key intermediates in the synthesis of new agrochemicals and pharmaceuticals, where the specific halogenation pattern can fine-tune biological activity. nih.gov Furthermore, there is growing interest in the use of such highly halogenated monomers in polymer chemistry to produce materials with enhanced thermal stability, chemical resistance, and specific optical properties. acs.orgresearchgate.net The exploration of their use in creating hypercrosslinked polymers and other advanced materials is a promising avenue for future research. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4/c8-1-2-4(10)3(9)6(12)7(13)5(2)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWJXEAMDJCNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)Cl)F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590725 | |

| Record name | 1-Chloro-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292621-59-1 | |

| Record name | 1-Chloro-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292621-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2,4,5,6 Tetrafluorobenzylchloride and Analogous Systems

Strategies for Introducing Halogen Substituents on the Aromatic Ring

The construction of the 3-chloro-2,4,5,6-tetrafluorinated aromatic core is a significant challenge due to the specific arrangement of five halogen atoms. The synthetic strategies typically involve either the selective chlorination of a pre-existing tetrafluorinated precursor or the systematic replacement of chlorine atoms with fluorine through halogen exchange reactions.

Regioselective Chlorination Approaches for Tetrafluorinated Aromatic Precursors

The direct chlorination of a tetrafluorinated aromatic compound to introduce a chlorine atom at a specific position is governed by the powerful directing effects of the fluorine substituents. Fluorine is an ortho, para-director; however, in a polyfluorinated system, the cumulative electron-withdrawing inductive effects deactivate the ring, making electrophilic substitution challenging.

Achieving regioselective chlorination of a precursor like 1,2,3,4-tetrafluorobenzene (B1293379) to yield the desired 3-chloro-1,2,4,5-tetrafluorobenzene intermediate is not straightforward. Standard electrophilic chlorination conditions often lead to a mixture of products or require harsh conditions. Recent advancements in catalysis, including the use of directing groups and specialized catalyst systems, are being explored to enhance regioselectivity in the halogenation of polyhalogenated aromatic compounds. chemimpex.comresearchgate.net

Introduction of Fluorine Atoms via Halogen Exchange on Aromatic Nuclei

A more common and often more controllable method for synthesizing polyfluorinated aromatic compounds is through the halogen exchange (Halex) reaction. This process typically involves the replacement of chlorine atoms with fluorine atoms using a fluoride (B91410) salt, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent. masterorganicchemistry.com

For the synthesis of a tetrafluorinated ring system, a plausible starting material would be a polychlorinated toluene (B28343) derivative. For instance, pentachlorotoluene could be subjected to a Halex reaction. The exchange of chlorine for fluorine is a nucleophilic aromatic substitution reaction, and its facility is influenced by the position of the chlorine atoms and the presence of activating groups. The reaction often requires high temperatures, typically between 200-230°C, and may be facilitated by the use of phase-transfer catalysts or specific solvent systems like sulfolane (B150427) to enhance the solubility and reactivity of the fluoride salt. masterorganicchemistry.comgoogleapis.com The synthesis of related compounds, such as 3,5-dichloro-2,4,6-trifluoropyridine (B155018) from pentachloropyridine, demonstrates the feasibility of this approach in achieving specific patterns of halogen substitution. google.com

A patent for the preparation of 2,3,4,5-tetrafluorobenzene derivatives describes the reaction of corresponding chlorobenzene (B131634) or (chloro, fluoro)-benzene derivatives with a fluorinating agent in the presence of a solvent and a catalyst at elevated temperatures. google.comgoogle.com This underscores the industrial relevance and practicality of the Halex reaction for producing such highly fluorinated structures.

Mechanistic Aspects of Aromatic Halogenation for Complex Aryl Systems

The mechanism of halogenation on a highly substituted and electron-deficient aromatic ring, such as a tetrafluorinated benzene (B151609) derivative, primarily follows the electrophilic aromatic substitution (SEAr) pathway. masterorganicchemistry.com However, the strong inductive electron-withdrawing effect of the four fluorine atoms significantly deactivates the aromatic ring towards electrophilic attack.

The key steps of the mechanism are:

Generation of the Electrophile: A Lewis acid catalyst, such as FeCl₃ or AlCl₃, polarizes the chlorine molecule (Cl-Cl) to create a more potent electrophile, [Cl]⁺[FeCl₄]⁻.

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the deactivated tetrafluorinated ring attack the electrophilic chlorine atom. This step is typically the rate-determining step and is energetically unfavorable due to the temporary loss of aromaticity and the destabilizing effect of the fluorine atoms on the resulting carbocation.

Deprotonation: A weak base, often the [FeCl₄]⁻ complex, removes a proton from the carbon bearing the new chlorine substituent, restoring the aromaticity of the ring.

Benzylic Functionalization Techniques for 3-Chloro-2,4,5,6-tetrafluorobenzylchloride Synthesis

Once the 3-chloro-2,4,5,6-tetrafluorotoluene precursor is obtained, the final step is the selective chlorination of the benzylic methyl group.

Selective Benzylic Chlorination Methodologies

The chlorination of the methyl group of toluene and its derivatives to form a benzyl (B1604629) chloride is a well-established industrial process. This transformation is typically achieved through a free-radical substitution reaction, which is favored over electrophilic ring chlorination by conducting the reaction under UV light or at high temperatures, and in the absence of a Lewis acid catalyst. google.com

For a highly halogenated substrate like 3-chloro-2,4,5,6-tetrafluorotoluene, these conditions must be carefully controlled to prevent over-chlorination to benzal chloride or benzotrichloride (B165768) derivatives and to avoid any potential side reactions involving the heavily substituted aromatic ring. quora.com The use of specific chlorinating agents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), can offer greater selectivity for monochlorination compared to using chlorine gas. Recent developments have also explored visible-light-mediated, metal-free chlorination methods using reagents like N,N-dichloroacetamide, which can provide high yields of benzyl chlorides under mild conditions. mdpi.com

| Chlorinating Agent | Initiator/Catalyst | Typical Substrate | Key Features | Reference |

|---|---|---|---|---|

| Chlorine (Cl₂) | UV light or Heat | Toluene | Industrial standard, can lead to polychlorination. | google.com |

| N-Chlorosuccinimide (NCS) | Radical Initiator (e.g., AIBN) | Substituted Toluenes | Good selectivity for monochlorination. | mdpi.com |

| Sulfuryl Chloride (SO₂Cl₂) | Radical Initiator | Alkylarenes | Often provides clean and selective chlorination. | |

| N,N-dichloroacetamide | Visible light (blue LEDs) | Substituted Toluenes | Metal-free, mild conditions, high yields. | mdpi.com |

The benzylic chlorination of 3-chloro-2,4,5,6-tetrafluorotoluene proceeds via a free-radical chain mechanism. The stability of the intermediate benzyl radical is a key factor in the selectivity of this reaction over the abstraction of an aromatic proton.

The mechanism involves three main stages:

Initiation: The reaction is initiated by the homolytic cleavage of the chlorinating agent (e.g., Cl₂) into two chlorine radicals (Cl•). This is typically achieved by the input of energy in the form of UV light or heat.

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of the toluene derivative, forming a stable benzyl radical and a molecule of hydrogen chloride (HCl). The stability of the benzyl radical is enhanced by resonance with the aromatic ring. This benzyl radical then reacts with another molecule of the chlorinating agent to form the desired this compound and a new chlorine radical, which continues the chain reaction.

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two chlorine radicals, a chlorine radical and a benzyl radical, or two benzyl radicals.

The presence of five electron-withdrawing halogens on the aromatic ring will influence the stability of the benzylic radical and may require more energetic conditions to initiate and sustain the radical chain reaction compared to the chlorination of unsubstituted toluene.

An exploration of the synthetic pathways toward this compound reveals a variety of modern and classical chemical strategies. These methodologies range from direct C-H bond activation to multi-step sequences involving functional group interconversions. This article details specific synthetic routes, focusing on photochemical, catalytic, and nucleophilic substitution approaches, as well as conversions from carboxylic acid and acyl chloride precursors.

1

2 Photochemical and Catalytic Approaches for C(sp³)-H Chlorination

The direct chlorination of a C(sp³)-H bond at the benzylic position represents an efficient, atom-economical route to benzyl chlorides. This approach typically starts from the corresponding toluene derivative, in this case, 3-chloro-2,4,5,6-tetrafluorotoluene. Modern organic synthesis has seen the development of powerful methods that utilize light or metal catalysts to achieve this transformation with high regioselectivity.

Recent advancements have highlighted light-induced, iron-catalyzed protocols for the selective chlorination of benzylic C-H bonds. researchgate.netresearchgate.net These methods offer mild reaction conditions and utilize inexpensive, earth-abundant metal catalysts. For instance, a system using iron(III) chloride (FeCl₃) as the catalyst and trifluoromethanesulfonyl chloride (TfCl) as the chlorine source, irradiated with light (e.g., 390 nm LEDs), has proven effective for converting various alkylbenzenes into benzyl chlorides. researchgate.netresearchgate.net The reaction is proposed to proceed through a radical mechanism, where the dynamics favor chlorination at the benzylic α-C-H position. researchgate.net

Another powerful strategy involves the generation of aminium radicals under photochemical conditions. organic-chemistry.org These radicals are potent intermediates in Hydrogen-Atom Transfer (HAT) processes, enabling highly selective C(sp³)-H chlorination. organic-chemistry.org By converting a secondary amine into an aminium radical, which also serves as the radical chlorinating agent, an efficient radical-chain propagation can be established. organic-chemistry.org This allows for the functionalization of a wide array of substrates under mild conditions. organic-chemistry.org Although not specifically documented for 3-chloro-2,4,5,6-tetrafluorotoluene, these catalytic systems represent the forefront of selective benzylic C-H chlorination.

| Catalytic System | Chlorine Source | Conditions | Key Features | Reference |

| Iron(III) Chloride (FeCl₃) | Trifluoromethanesulfonyl chloride (TfCl) | MeCN, 390 nm light, inert atmosphere | High regioselectivity for benzylic position, mild conditions. | researchgate.net, researchgate.net |

| Aminium Radicals | N-chloroamines | Photochemical initiation | High selectivity based on polar and steric effects, broad functional group tolerance. | organic-chemistry.org |

| Manganese(III)-porphyrin | N/A (Oxidant required) | N/A | Bioinspired catalyst, sterically differentiates between C-H bonds. | organic-chemistry.org |

2 Nucleophilic Substitution Strategies at the Benzylic Position

Benzylic halides are highly reactive substrates for nucleophilic substitution reactions. This heightened reactivity is attributed to the ability of the adjacent benzene ring to stabilize both the transition states in Sₙ2 reactions and the carbocation intermediates in Sₙ1 reactions through resonance. tcichemicals.comsigmaaldrich.com The specific pathway, Sₙ1 or Sₙ2, is largely determined by the substitution of the benzylic carbon (primary, secondary, or tertiary). google.com

For a primary benzylic halide like this compound, the Sₙ2 pathway is typically favored. tcichemicals.comgoogle.com This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the leaving group (in this case, a chloride ion). tcichemicals.com Halide interconversion, such as converting the benzyl chloride to a benzyl bromide or fluoride, would follow this Sₙ2 pathway.

1 Mechanistic Investigations of Benzylic Halide Interconversions

The mechanism of interconverting one benzylic halide to another (e.g., R-CH₂-Cl to R-CH₂-F) is a classic example of nucleophilic substitution.

Sₙ2 Mechanism: For primary benzylic halides such as this compound, the reaction proceeds via an Sₙ2 mechanism. The incoming halide nucleophile (e.g., F⁻) performs a backside attack on the carbon atom bonded to the leaving halide (Cl⁻). The transition state involves a partially formed bond with the nucleophile and a partially broken bond with the leaving group. scbt.com The negative charge is delocalized into the aromatic ring via the p-orbitals, which stabilizes the transition state and accelerates the reaction. scbt.com This is why benzylic halides often react faster than corresponding primary alkyl halides in Sₙ2 reactions. scbt.com

Sₙ1 Mechanism: While not the primary pathway for this specific compound, secondary and tertiary benzylic halides react via an Sₙ1 mechanism. google.com This pathway involves a two-step process starting with the departure of the leaving group to form a resonance-stabilized benzylic carbocation. sigmaaldrich.comfishersci.com The p-orbital of this carbocation overlaps with the π-system of the aromatic ring, delocalizing the positive charge and rendering the intermediate particularly stable. sigmaaldrich.com The nucleophile then attacks the planar carbocation, often leading to a racemic mixture if the carbon is chiral.

The choice between Sₙ1 and Sₙ2 is influenced by the steric hindrance at the benzylic carbon and the stability of the potential carbocation. For the unhindered primary carbon of this compound, the Sₙ2 pathway is significantly more favorable. tcichemicals.comgoogle.com

3 Multi-step Synthetic Routes from Precursors to this compound

1 Conversion from Carboxylic Acid or Acyl Chloride Derivatives

A reliable and common strategy to synthesize this compound involves a two-step sequence starting from the corresponding acyl chloride, 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride, which is commercially available. scbt.com This method circumvents the potential difficulties of direct side-chain chlorination on a highly electron-deficient toluene ring.

The general synthetic sequence is as follows:

Reduction of the Acyl Chloride: The acyl chloride is first reduced to the corresponding benzyl alcohol, 3-Chloro-2,4,5,6-tetrafluorobenzyl alcohol. rdchemicals.com

Chlorination of the Benzyl Alcohol: The resulting benzyl alcohol is then converted to the target benzyl chloride.

Step 1: Reduction of 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride The reduction of acyl chlorides to primary alcohols is a standard transformation in organic synthesis. For polyfluorinated systems, common reducing agents are effective. Methods for analogous compounds, such as the reduction of methyl 2,3,5,6-tetrafluorobenzoate using sodium borohydride (B1222165) (NaBH₄) with iodine, have been reported to produce the corresponding benzyl alcohol. researchgate.net Similarly, zinc borohydride has been used for the direct reduction of polyfluorobenzoic acids. researchgate.net For the reduction of the acyl chloride, a milder reagent like NaBH₄ is typically sufficient and offers good chemoselectivity.

Step 2: Chlorination of 3-Chloro-2,4,5,6-tetrafluorobenzyl alcohol The conversion of a benzyl alcohol to a benzyl chloride can be achieved using various chlorinating agents. While classical reagents like thionyl chloride (SOCl₂) are effective, they can generate harsh acidic conditions. Modern methods offer milder and more selective alternatives. A highly chemoselective and rapid procedure for the chlorination of benzylic alcohols utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This reaction proceeds under neutral conditions, is typically complete in under an hour, and is compatible with acid-sensitive functional groups. organic-chemistry.org The mechanism is believed to follow an Sₙ2 pathway, which is ideal for primary benzyl alcohols. organic-chemistry.org

| Reaction Step | Reagents | Product | Key Features | Reference |

| 1. Reduction | 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride, Sodium Borohydride (NaBH₄) | 3-Chloro-2,4,5,6-tetrafluorobenzyl alcohol | Standard reduction, applicable based on analogous systems. | researchgate.net |

| 2. Chlorination | 3-Chloro-2,4,5,6-tetrafluorobenzyl alcohol, TCT/DMSO | This compound | Fast, high-yielding, neutral conditions, Sₙ2 pathway. | organic-chemistry.org |

This multi-step route provides a controlled and high-yielding pathway to the target compound from readily available precursors.

Chemical Reactivity and Mechanistic Studies of 3 Chloro 2,4,5,6 Tetrafluorobenzylchloride

Reactivity of Aromatic Halogens in 3-Chloro-2,4,5,6-tetrafluorobenzylchloride

The aromatic halogens in this compound are highly activated towards certain types of reactions, particularly nucleophilic aromatic substitution, due to the cumulative electron-withdrawing effects of the substituents on the benzene (B151609) ring.

The polyfluorinated and chlorinated aromatic ring of this compound is exceptionally electron-deficient, making it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. libretexts.org This class of reaction proceeds via a two-step mechanism involving the initial addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. libretexts.org The subsequent elimination of a halide ion restores the aromaticity of the ring, yielding the substitution product. libretexts.org

The high electronegativity of the fluorine atoms strongly stabilizes the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction. In SNAr reactions, the typical leaving group ability is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. wuxiapptec.com Consequently, the fluorine atoms on the ring are expected to be more labile than the chlorine atom in SNAr reactions.

The regioselectivity of SNAr reactions on polyhalogenated arenes is a complex function of both electronic and steric factors. In this compound, the chloromethyl group (-CH₂Cl) at the C1 position acts as a moderate electron-withdrawing group, further activating the ring for nucleophilic attack. The positions ortho and para to the activating group are typically the most reactive sites.

In this specific molecule:

C2-F and C6-F are ortho to the chloromethyl group.

C4-F is para to the chloromethyl group.

C3-Cl and C5-F are meta to the chloromethyl group.

Based on general principles, nucleophilic attack is most favored at the para position (C4), followed by the ortho positions (C2 and C6). libretexts.org Computational studies on similar polyhalogenated aromatic compounds, such as 2,3,6-trifluoro-4-bromo-benzaldehyde, have shown that analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can effectively predict regioselectivity. wuxiapptec.com The LUMO lobes are typically largest at the carbon atoms most susceptible to nucleophilic attack. For this compound, the C4 position is expected to be the primary site of substitution due to its para relationship to the activating group. Between the two ortho positions, C2 and C6, substitution at C2 might be sterically hindered by the adjacent C3-chloro group. Therefore, the expected order of reactivity for single substitution would be C4 > C6 > C2. The meta positions (C3 and C5) are significantly less activated.

Table 1: Factors Influencing SNAr Regioselectivity in this compound

| Position | Halogen | Position Relative to -CH₂Cl | Leaving Group Ability (SNAr) | Predicted Reactivity |

| C2 | Fluorine | ortho | High | High |

| C3 | Chlorine | meta | Lower than F | Low |

| C4 | Fluorine | para | High | Very High |

| C5 | Fluorine | meta | High | Low |

| C6 | Fluorine | ortho | High | High |

While highly electron-deficient arenes like this compound can undergo SNAr reactions under relatively mild conditions, catalysis can enhance reaction rates, improve selectivity, and broaden the scope of applicable nucleophiles. Recent advancements include:

Organic Superbase Catalysis : The use of strong, non-nucleophilic organic bases, such as the phosphazene base t-Bu-P4, has been shown to catalyze SNAr reactions on electron-deficient aryl fluorides. nih.govacs.org This method can facilitate reactions with a diverse range of nucleophiles and exhibits excellent functional group tolerance. acs.org

Photoredox and Anodic Oxidation Catalysis : For less activated or even electron-neutral fluoroarenes, methods involving the generation of a radical cation of the arene have been developed. researchgate.net This radical cation is significantly more electrophilic and reactive towards nucleophiles. This cation radical-accelerated nucleophilic aromatic substitution can be achieved through organic photoredox catalysis or anodic oxidation, enabling reactions under mild conditions. researchgate.net

Palladium-Catalyzed Cross-Coupling : Palladium-catalyzed reactions provide a powerful method for the direct C-H arylation of electron-deficient polyfluoroarenes with various coupling partners, including heteroaromatic tosylates. acs.orgnih.gov These reactions proceed with high efficiency and chemoselectivity under mild conditions, offering a complementary strategy to traditional SNAr for forming carbon-carbon bonds. acs.orgnih.gov

The extreme electron-deficient nature of the this compound ring makes it highly deactivated towards classical electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts). The strong electron-withdrawing effect of the five halogen atoms and the chloromethyl group removes electron density from the π-system, making it a very poor nucleophile.

Conversely, the benzylic C-H bonds of the chloromethyl group can be susceptible to radical reactions. Radical fluorination methods, for instance, can functionalize benzylic C-H bonds. beilstein-journals.org The reactivity of the benzyl (B1604629) chloride moiety itself is significant. Like other benzyl chlorides, it can participate in nucleophilic substitution reactions (SN1 or SN2, depending on conditions) and is known to be an alkylating agent. nih.govorganic-chemistry.org Studies on substituted benzyl chlorides have shown that their reactivity is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov The electron-withdrawing polyhalogenated ring in this case would destabilize a potential benzylic carbocation intermediate, likely disfavoring an SN1 pathway at the benzylic carbon.

The activation and functionalization of C-F and C-Cl bonds are of significant interest due to the prevalence of halogenated compounds in various applications. The C-F bond is the strongest single bond to carbon, making its cleavage a formidable challenge. manchester.ac.uk

Studies on polyfluorinated aromatic compounds have demonstrated that C-F bond activation can be achieved using transition metal complexes or under specific enzymatic or oxidative conditions. acs.orgnih.govnih.gov Palladium-catalyzed cross-coupling reactions, for example, can proceed via the activation of a C-H or a C-X (X=halogen) bond on an electron-deficient polyfluoroarene, enabling the formation of new C-C bonds. acs.orgnih.gov Carbonylation reactions of polyfluorinated benzyl chlorides have been shown to proceed at the benzylic C-Cl bond under the action of carbon monoxide and a superacid like SbF₅. nih.gov While this study focused on the side chain, it highlights methods for activating C-Cl bonds in fluorinated environments. nih.gov

The metabolic or chemical degradation of polyfluorinated compounds often involves oxidative defluorination. Research into the mechanisms of this process is crucial for understanding the environmental fate and potential bioremediation of these persistent molecules. researchgate.net

One proposed mechanism for the oxidative defluorination of perfluoroarenes by biomimetic iron(IV)-oxo complexes involves a pathway distinct from typical C-H hydroxylation. manchester.ac.uk Detailed mechanistic studies suggest the reaction initiates with a rate-determining electrophilic C-O addition to the aromatic ring, forming a ketone intermediate. manchester.ac.uk This is followed by a 1,2-fluoride shift. The subsequent re-aromatization proceeds via the cleavage of a now aliphatic C-F bond in the ketone intermediate to yield a fluorinated phenol. manchester.ac.uk

Enzymatic systems, such as cytochrome P450 monooxygenases, are also capable of catalyzing oxidative defluorination. nih.govresearchgate.net These enzymes can hydroxylate a fluorinated carbon atom, leading to the formation of an unstable gem-halohydrin intermediate that spontaneously eliminates hydrogen fluoride (B91410) (HF) to produce a carbonyl group. nih.gov This demonstrates that biological systems have evolved pathways to cleave the highly stable C-F bond, often by activating an adjacent position. nih.gov

Carbon-Fluorine and Carbon-Chlorine Bond Activation Studies on the Aromatic Ring

Role of Transition Metal Catalysis in C-X Bond Functionalization

The functionalization of carbon-halogen (C-X) bonds using transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of this compound, two distinct C-X bonds are present: the benzylic C-Cl bond and the aromatic C-Cl and C-F bonds. Transition metal catalysts, particularly those based on palladium, nickel, and copper, play a crucial role in selectively activating these bonds. nih.govbeilstein-journals.org

The activation of C-X bonds by a transition metal typically proceeds through an oxidative addition step, where the metal center inserts into the C-X bond. The reactivity of these bonds towards oxidative addition generally follows the order C-I > C-Br > C-Cl >> C-F. Consequently, the benzylic C-Cl bond in this compound is significantly more reactive than the aromatic C-Cl bond, which in turn is more reactive than the highly stable C-F bonds. researchgate.net

Catalytic systems can be tuned to favor the functionalization of one site over the other. For instance, palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions would be expected to occur preferentially at the benzylic position under milder conditions. Activating the more inert aromatic C-Cl bond typically requires more forcing conditions or specialized ligand systems designed to promote oxidative addition to sp²-hybridized carbon centers. The even stronger C-F bonds are generally unreactive under standard cross-coupling conditions, although methods for C-F activation are an active area of research. researchgate.net

Reactivity of the Benzylic Halogen in this compound

The benzylic chloride is the most reactive site on the molecule for many transformations due to the adjacent aromatic ring, which can stabilize reactive intermediates. libretexts.orgchemistrysteps.com

Nucleophilic Substitution at the Benzylic Carbon (Sₙ1/Sₙ2 Pathways)

The benzylic carbon of this compound is highly susceptible to nucleophilic substitution. This reactivity is enhanced because the position can support both Sₙ1 and Sₙ2 reaction mechanisms. khanacademy.orgchemistry.coach

Sₙ1 Pathway : The Sₙ1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. libretexts.org The benzylic carbocation formed upon dissociation of the chloride ion is significantly stabilized by resonance, with the positive charge delocalized into the aromatic π-system. libretexts.orgchemistrysteps.com This stabilization lowers the activation energy for carbocation formation, making the Sₙ1 pathway viable, especially with weak nucleophiles or in polar protic solvents. khanacademy.org The electron-withdrawing nature of the fluorine and chlorine atoms on the aromatic ring would destabilize the adjacent carbocation, potentially slowing the Sₙ1 reaction compared to an unsubstituted benzyl chloride.

Sₙ2 Pathway : The Sₙ2 mechanism is a one-step, concerted process where the nucleophile attacks the carbon center at the same time the leaving group departs. libretexts.org Primary benzylic halides, such as the title compound, are good substrates for Sₙ2 reactions. chemistry.coach The reaction is favored by strong nucleophiles and polar aprotic solvents. While the bulky, electron-rich aromatic ring can pose some steric hindrance, the electronic stabilization of the transition state often compensates for this.

The choice between the Sₙ1 and Sₙ2 pathway depends on the specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

Stereochemical Implications of Benzylic Substitutions

The stereochemical outcome of a nucleophilic substitution reaction at the benzylic position depends on the operative mechanism. If the benzylic carbon were a stereocenter, the following outcomes would be expected:

Sₙ1 Reaction : The Sₙ1 mechanism proceeds through a planar carbocation intermediate. The incoming nucleophile can attack this intermediate from either face with equal probability, leading to a racemic mixture of products (both retention and inversion of configuration).

Sₙ2 Reaction : The Sₙ2 mechanism involves a backside attack by the nucleophile relative to the leaving group. This results in a complete inversion of the stereochemical configuration at the reaction center.

Radical Reactivity at the Benzylic Position

The benzylic position is also prone to radical reactions because the C-H bonds at this site are weaker than typical alkyl C-H bonds. masterorganicchemistry.com The homolytic cleavage of a benzylic C-H bond (or in this case, the C-Cl bond) generates a benzylic radical. This radical is significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. libretexts.orgyoutube.com

This enhanced stability facilitates reactions such as free-radical halogenation. For instance, treatment of an alkylbenzene with a radical initiator like N-bromosuccinimide (NBS) in the presence of light or peroxides selectively introduces a bromine atom at the benzylic position. chemistrysteps.com Similarly, the benzylic C-Cl bond in this compound could be susceptible to radical-mediated transformations.

Elimination Reactions and Aromaticity Effects

Elimination reactions (E1 and E2) can compete with nucleophilic substitutions at the benzylic position, particularly in the presence of strong, sterically hindered bases. chemistrysteps.comchemistry.coach In the case of this compound, an elimination reaction would involve the removal of the benzylic chloride and a proton from an adjacent atom. Since there are no protons on the adjacent aromatic carbon, elimination would have to involve the formation of an exocyclic double bond, creating a fulvene-like structure. This process disrupts the aromaticity of the benzene ring, making it energetically unfavorable compared to substitution reactions under most conditions. However, under forcing conditions with a strong base, elimination could occur. stackexchange.com

Derivatization Chemistry and Functional Group Interconversions of this compound

The high reactivity of the benzylic chloride allows for a wide range of derivatizations and functional group interconversions. Through nucleophilic substitution reactions, the benzylic chloride can be readily converted into a variety of other functional groups. youtube.com These transformations are fundamental in synthesizing a library of compounds from a single precursor.

Table 1: Potential Derivatizations via Nucleophilic Substitution

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Benzylic Alcohol |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | Benzyl Ether |

| Cyanide | Sodium Cyanide (NaCN) | Benzyl Nitrile |

| Azide | Sodium Azide (NaN₃) | Benzyl Azide |

| Carboxylate | Sodium Acetate (CH₃COONa) | Benzyl Ester |

| Amine | Ammonia (NH₃) | Benzyl Amine |

| Thiolate | Sodium Hydrosulfide (NaSH) | Benzyl Thiol |

These derivatives can serve as intermediates for further chemical synthesis. For example, the benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, and the benzyl nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine. chemistrysteps.commasterorganicchemistry.com

Transformations Involving the Benzylic Chloride

The benzylic chloride group (-CH₂Cl) is a primary alkyl halide and is highly susceptible to nucleophilic substitution reactions. This reactivity is enhanced by the adjacent benzene ring, which can stabilize the transition state of both Sₙ1 and Sₙ2 reactions.

Nucleophilic Substitution Reactions:

A variety of nucleophiles can displace the chloride ion at the benzylic position, leading to the formation of a wide array of derivatives. These reactions typically proceed via an Sₙ2 mechanism, which is favored for primary halides. Common nucleophiles include alkoxides, amines, and cyanide salts.

Ether Synthesis: The reaction of this compound with alkoxides, such as sodium ethoxide, yields the corresponding benzyl ether. This reaction, a variation of the Williamson ether synthesis, is generally efficient and proceeds under mild conditions.

Amine Synthesis: Primary and secondary amines readily react with the benzylic chloride to form the corresponding secondary and tertiary amines, respectively. Over-alkylation can be a side reaction when using primary amines, but this can often be controlled by using an excess of the amine.

Nitrile Synthesis: Treatment with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like DMSO, results in the formation of the corresponding benzyl nitrile. This nitrile can be a valuable intermediate for further transformations, such as hydrolysis to a carboxylic acid or reduction to a primary amine.

| Nucleophile | Reagent | Product | Reaction Type |

| Ethoxide | Sodium Ethoxide | 3-Chloro-2,4,5,6-tetrafluoro-1-(ethoxymethyl)benzene | Williamson Ether Synthesis |

| Diethylamine | Diethylamine | N-(3-Chloro-2,4,5,6-tetrafluorobenzyl)-N-ethylethanamine | Nucleophilic Alkylation |

| Cyanide | Sodium Cyanide | 2-(3-Chloro-2,4,5,6-tetrafluorophenyl)acetonitrile | Cyanide Substitution |

Table 1: Examples of Nucleophilic Substitution Reactions at the Benzylic Position

Modifications of the Halogenated Aromatic Ring

The heavily halogenated aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the fluorine and chlorine atoms makes the ring electron-deficient and thus susceptible to attack by strong nucleophiles.

Nucleophilic Aromatic Substitution (SₙAr):

In SₙAr reactions, a nucleophile attacks an aromatic carbon atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a halide ion restores the aromaticity of the ring. The position of substitution is dictated by the electronic effects of the existing substituents. In polyfluoroaromatic compounds, substitution of a fluorine atom is often favored.

For instance, reaction with a strong nucleophile like sodium methoxide at elevated temperatures can lead to the substitution of one of the fluorine atoms, typically at a position activated by the other electron-withdrawing groups. The chlorine atom on the ring is generally less reactive towards SₙAr than the fluorine atoms in such highly fluorinated systems.

| Nucleophile | Reagent | Product (Example) | Reaction Type |

| Methoxide | Sodium Methoxide | 3-Chloro-2,5,6-trifluoro-4-methoxy-1-(chloromethyl)benzene | SₙAr |

| Ammonia | Ammonia | 4-Amino-3-chloro-2,5,6-trifluoro-1-(chloromethyl)benzene | SₙAr |

Table 2: Examples of Nucleophilic Aromatic Substitution on the Aromatic Ring

Orthogonal Reactivity of Aromatic and Benzylic Halogens

The presence of two distinct types of carbon-halogen bonds in this compound—an sp³-hybridized C-Cl bond at the benzylic position and sp²-hybridized C-F and C-Cl bonds on the aromatic ring—allows for selective, or orthogonal, reactivity. This means that under carefully chosen conditions, one site can be reacted while the other remains intact.

Generally, the benzylic chloride is significantly more reactive towards nucleophiles under milder conditions than the aromatic halogens. This difference in reactivity can be exploited to perform sequential modifications. For example, a nucleophilic substitution can be carried out at the benzylic position at or near room temperature without affecting the aromatic ring. Subsequently, a more forcing reaction with a stronger nucleophile at a higher temperature can be used to modify the aromatic ring.

This orthogonal reactivity is a powerful tool in the synthesis of complex, highly functionalized molecules, allowing for the stepwise introduction of different functional groups at specific positions.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy serves as a cornerstone for the structural analysis of 3-Chloro-2,4,5,6-tetrafluorobenzylchloride, offering a window into the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

¹H NMR Analysis of Benzylic and Aromatic Protons

The ¹H NMR spectrum of this compound is characterized by the signal from the benzylic protons (-CH₂Cl). Due to the influence of the adjacent electronegative chlorine atom and the electron-withdrawing tetrafluorinated aromatic ring, these protons are expected to exhibit a singlet in a downfield region, typically between 4.5 and 5.0 ppm. The absence of any aromatic protons simplifies the spectrum, as the single aromatic proton position in a hypothetical non-fluorinated analogue is substituted by a chlorine atom in the target molecule.

¹³C NMR Investigations of Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum will display distinct signals for the benzylic carbon and the six aromatic carbons. The benzylic carbon (-CH₂Cl) is anticipated to resonate in the range of 40-50 ppm. The aromatic region will be more complex due to the presence of four fluorine substituents and one chlorine substituent, which induce significant shifts and carbon-fluorine couplings (¹JCF, ²JCF, etc.). The carbon atoms directly bonded to fluorine will appear as doublets with large coupling constants, while the other carbons will show smaller couplings. The carbon bearing the chlorine atom (C-3) and the carbon attached to the benzyl (B1604629) group (C-1) will also have characteristic chemical shifts influenced by the surrounding halogen atoms.

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR spectroscopy is a powerful tool for probing the fluorine environments in this compound. The spectrum is expected to show four distinct signals corresponding to the four non-equivalent fluorine atoms on the aromatic ring (at positions 2, 4, 5, and 6). These signals will appear as multiplets due to fluorine-fluorine (³JFF, ⁴JFF) and potentially fluorine-proton (⁵JFH) couplings. The chemical shifts of these fluorine atoms will be influenced by the position of the chlorine atom and the benzyl chloride group, providing crucial information for the unambiguous assignment of each fluorine atom.

Multi-dimensional NMR Techniques for Complex Spectral Assignment

To definitively assign the complex ¹³C and ¹⁹F NMR spectra, multi-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. An HSQC experiment would correlate the benzylic protons with their directly attached carbon atom. HMBC experiments would reveal long-range correlations between the benzylic protons and the aromatic carbons (C-1, C-2, C-6), as well as correlations between the fluorine atoms and the aromatic carbons, thereby facilitating the complete and accurate assignment of all signals in the ¹³C and ¹⁹F spectra.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways under ionization.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, a detailed fragmentation pathway can be proposed, offering insights into the molecule's structure.

The primary fragmentation pathways for the molecular ion of this compound are expected to involve the cleavage of the benzylic C-Cl bond and cleavages within the benzyl group. The high stability of the poly-fluorinated and chlorinated aromatic ring would likely lead to characteristic fragment ions.

Predicted Fragmentation Pathways:

Loss of Chlorine Radical: A primary fragmentation step is the loss of the chlorine radical from the benzyl group to form the stable tetrafluorobenzyl cation. [M]•+ → [C₇H₂F₄Cl]⁺ + •CH₂Cl

Formation of Tropylium (B1234903) Ion: Rearrangement to a seven-membered tropylium ion is a common fragmentation pathway for benzyl derivatives due to the high stability of the resulting cation. For this compound, a tetrafluoro-chloro-tropylium ion could be formed.

Loss of HCl: Elimination of a neutral hydrogen chloride molecule is another plausible fragmentation route.

Ring Fragmentation: At higher collision energies, fragmentation of the aromatic ring itself may occur, leading to the loss of species such as fluoro- or chloro-substituted acetylenes.

A proposed fragmentation table based on these principles is presented below.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment Ion |

| [M]•+ | [M-Cl]⁺ | Cl• | Tetrafluorobenzyl cation |

| [M]•+ | [M-HCl]•+ | HCl | |

| [M-Cl]⁺ | [C₅F₂Cl]⁺ | C₂F₂ | |

| [M]•+ | [C₆F₄Cl]⁺ | CH₂Cl• | Tetrafluorochlorophenyl cation |

This table represents predicted fragmentation pathways and requires experimental verification.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. These techniques are complementary, as the selection rules for IR and Raman activity differ. nih.gov For this compound, the vibrational spectra are expected to be complex due to the numerous halogen substituents.

While specific experimental spectra for this exact compound are not widely published, data from similar molecules like fluoro-benzyl chloride and 2,4,5-trifluorobenzyl chloride can be used for predictive assignment of the major vibrational bands. jetir.orgnih.gov

Expected Characteristic Vibrational Modes:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

CH₂ Vibrations: The methylene (B1212753) group will exhibit symmetric and asymmetric stretching vibrations (around 2950 and 2850 cm⁻¹), as well as scissoring and rocking deformations at lower wavenumbers.

C-F Stretching: The C-F stretching vibrations are characteristically strong in the IR spectrum and are expected in the 1400-1000 cm⁻¹ region. jetir.org The presence of multiple fluorine atoms will likely result in several strong absorption bands in this range.

C-Cl Stretching: The C-Cl stretching vibration of the benzyl chloride moiety is expected to appear in the 800-600 cm⁻¹ region. jetir.org

Aromatic Ring Vibrations: The C=C stretching vibrations of the tetrafluorinated benzene (B151609) ring will appear in the 1600-1450 cm⁻¹ region. Ring breathing and other deformation modes will be present at lower frequencies.

A table of predicted IR and Raman active vibrational frequencies is provided below, based on data from analogous compounds.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3080 | ~3080 | Weak-Medium |

| Asymmetric CH₂ Stretch | ~2960 | ~2960 | Medium |

| Symmetric CH₂ Stretch | ~2870 | ~2870 | Medium |

| Aromatic C=C Stretch | ~1620, ~1510 | ~1620, ~1510 | Strong |

| CH₂ Scissoring | ~1440 | ~1440 | Medium |

| C-F Stretch | ~1350 - 1100 (multiple bands) | ~1350 - 1100 (multiple bands) | Strong (IR), Weak (Raman) |

| C-Cl Stretch | ~750 | ~750 | Strong |

| Ring Deformation | Various | Various | Medium-Strong |

This table is a prediction based on structurally similar compounds and requires experimental validation.

Advanced Analytical Techniques for Trace Analysis and Purity Assessment

For the detection of trace amounts of this compound and the assessment of its purity, highly sensitive and selective analytical methods are essential.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstone techniques for the analysis of halogenated organic compounds. rsc.orgpeerj.com

GC-MS: Given the likely volatility of this compound, GC-MS is a highly suitable technique for its analysis. nih.gov A non-polar or medium-polarity capillary column would be appropriate for separation. Electron ionization (EI) would likely be used, and the resulting mass spectrum would provide a fingerprint for identification, as discussed in section 4.2.2. For trace analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity. researchgate.net Derivatization is generally not necessary for this compound, but may be used to improve chromatographic properties if needed. researchgate.netrsc.org

LC-MS: LC-MS is a powerful alternative, particularly for samples in complex matrices or for compounds that may be thermally labile. nih.gov Reversed-phase chromatography with a C18 or C8 column would be a common choice for separation. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be used as the ionization source, followed by tandem mass spectrometry (MS/MS) for highly selective and sensitive quantification.

| Technique | Typical Column | Mobile/Carrier Gas | Detector | Application |

| GC-MS | DB-5ms, HP-1ms | Helium | Mass Spectrometer (EI, CI) | Purity assessment, identification, trace analysis |

| LC-MS | C18, C8 | Acetonitrile/Water | Mass Spectrometer (ESI, APCI) | Trace analysis in complex matrices, purity |

Laser-Induced Plasma Spectroscopy (LIPS), also known as Laser-Induced Breakdown Spectroscopy (LIBS), is a rapid elemental analysis technique that can be used for the quantification of halogens in organic compounds. optica.orgresearchgate.net The technique involves focusing a high-energy laser pulse onto the sample, which creates a plasma. As the plasma cools, the excited atoms and ions emit light at characteristic wavelengths, which can be detected and quantified.

For this compound, LIPS can be used to determine the elemental ratio of chlorine and fluorine to carbon. laser-applications.eu This can be a valuable tool for confirming the identity and purity of the compound without the need for extensive sample preparation. scilit.com The emission lines for fluorine and chlorine are typically in the visible and near-infrared regions of the spectrum. The use of an inert atmosphere, such as helium, can enhance the sensitivity and reduce background noise. optica.org

| Element | Characteristic Emission Wavelength (nm) | Notes |

| Fluorine (F) | ~685.6 | |

| Chlorine (Cl) | ~837.6 | |

| Carbon (C) | Various (e.g., CN molecular bands) | Can be used as an internal standard |

The exact emission wavelengths can vary slightly depending on the instrumental setup and plasma conditions.

Computational Chemistry and Theoretical Investigations of 3 Chloro 2,4,5,6 Tetrafluorobenzylchloride

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be employed to predict spectroscopic data such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions would then need to be validated against experimentally obtained spectra to ensure the accuracy of the computational model.

Without specific research, any attempt to provide data for the requested article would be speculative and would not meet the required standards of scientific accuracy.

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of 3-Chloro-2,4,5,6-tetrafluorobenzylchloride

The examination of Structure-Reactivity Relationships (SAR) and the application of Quantitative Structure-Property Relationship (QSPR) models offer significant insights into the chemical behavior of this compound. These computational approaches are pivotal in predicting the reactivity and physicochemical properties of the molecule, thereby guiding its potential applications and further research.

Structure-Reactivity Relationship (SAR) Analysis

The reactivity of this compound is intrinsically linked to its unique molecular architecture. The presence of a chloromethyl group attached to a highly substituted polyfluorinated and chlorinated benzene (B151609) ring dictates its chemical behavior, particularly in nucleophilic substitution reactions.

Key structural features influencing reactivity include:

Benzylic Carbon: The CH2Cl group makes the benzylic carbon an electrophilic center, susceptible to attack by nucleophiles. The stability of the potential benzyl (B1604629) cation intermediate is a crucial factor in determining the reaction mechanism, which can proceed via either SN1 or SN2 pathways. Generally, benzyl halides are more reactive than their corresponding alkyl halides due to the resonance stabilization of the benzyl carbocation.

Aromatic Ring Substituents: The tetrafluorinated and chlorinated phenyl ring significantly influences the reactivity of the benzylic carbon. The fluorine and chlorine atoms are strongly electron-withdrawing groups, which can have competing effects:

Inductive Effect (-I): The high electronegativity of fluorine and chlorine atoms withdraws electron density from the aromatic ring and, consequently, from the benzylic carbon. This inductive withdrawal can destabilize a developing positive charge in an SN1-type transition state, potentially slowing down the reaction rate compared to unsubstituted benzyl chloride.

Resonance Effect (+R): Halogens can donate lone pair electrons to the aromatic ring through resonance. However, for fluorine and chlorine, the inductive effect is generally considered to be stronger than the resonance effect in influencing reactivity at a side chain.

Steric Hindrance: The presence of substituents at the 2, 3, 4, 5, and 6 positions of the benzene ring may introduce steric hindrance around the reaction center, potentially affecting the approach of nucleophiles in an SN2 reaction.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling provides a quantitative correlation between the molecular structure of a compound and its physicochemical properties. For this compound, QSPR models can be developed to predict properties such as boiling point, solubility, and reactivity parameters like reaction rate constants.

A typical QSPR study involves the following steps:

Descriptor Calculation: A variety of molecular descriptors are calculated for this compound. These descriptors quantify different aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the developed model is assessed using statistical validation techniques.

Molecular Descriptors for QSPR Modeling

A range of descriptors can be employed to construct a QSPR model for this compound. These are typically categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index and connectivity indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular volume, surface area, and length-to-breadth ratio.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule. For this compound, key electronic descriptors would include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity.

Electron Affinity and Ionization Potential: These are related to the molecule's ability to accept or donate an electron, respectively.

Partial Atomic Charges: The charges on the benzylic carbon and the chlorine atom of the chloromethyl group are critical for predicting reactivity in nucleophilic substitution reactions.

Hypothetical QSPR Model and Data

The table below presents hypothetical calculated values for some key molecular descriptors of this compound, which would be used in a QSPR study. These values are estimated based on general principles and data for similar halogenated aromatic compounds.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Significance in QSPR Models |

| Molecular Weight | 265.44 g/mol | Correlates with bulk properties like boiling point and density. |

| Molecular Volume | 165.8 ų | Influences steric interactions and transport properties. |

| Surface Area | 190.2 Ų | Related to intermolecular interactions and solubility. |

| Dipole Moment | 2.5 D | Indicates the polarity of the molecule, affecting solubility and intermolecular forces. |

| HOMO Energy | -9.8 eV | Relates to the susceptibility towards electrophilic attack. |

| LUMO Energy | -1.2 eV | Relates to the susceptibility towards nucleophilic attack. |

| HOMO-LUMO Gap | 8.6 eV | A larger gap suggests higher kinetic stability. |

| Partial Charge on Benzylic Carbon | +0.15 e | A higher positive charge indicates greater electrophilicity and reactivity towards nucleophiles. |

Research Findings from Related Systems

Studies on other polyhalogenated aromatic compounds have demonstrated the utility of QSPR in predicting environmental fate and toxicity. For instance, QSPR models for polycyclic aromatic hydrocarbons (PAHs) have successfully correlated properties like n-octanol/water partition coefficient (KOW) and solubility with a series of electronic, geometric, and topological descriptors. nih.govresearchgate.net These studies often utilize descriptors such as electron affinity, the difference between electron affinity and ionization potential (GAP), Wiener and connectivity indexes, volume, and surface area. nih.govresearchgate.net

In the context of reactivity, research on benzyl chloride derivatives has shown that the rates of nucleophilic substitution are highly dependent on the nature and position of the substituents on the aromatic ring. nih.govacs.org For example, electron-withdrawing groups can have a pronounced effect on the reaction mechanism and rate. acs.org These findings underscore the importance of incorporating electronic descriptors in any QSPR model aiming to predict the reactivity of this compound.

Applications As a Synthetic Building Block and Precursor in Specialized Chemical Synthesis

Synthesis of Complex Organic Molecules

The presence of multiple reactive sites in 3-Chloro-2,4,5,6-tetrafluorobenzylchloride makes it a valuable reagent for the synthesis of intricate organic structures. The benzylic chloride is susceptible to nucleophilic substitution, while the aromatic ring can undergo further functionalization, offering multiple avenues for molecular elaboration.

Formation of Fluorine-Containing Scaffolds

The incorporation of fluorine atoms into organic molecules can significantly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. nih.gov this compound is an excellent starting material for introducing a tetrafluorinated phenyl ring into larger molecular frameworks. The reactivity of the benzyl (B1604629) chloride group allows for its attachment to a wide range of substrates through nucleophilic substitution reactions. For instance, it can react with alcohols, phenols, amines, and thiols to form the corresponding ethers, amines, and thioethers, thereby creating more complex fluorine-containing scaffolds.

The synthesis of fluorinated compounds has become a rapidly developing area in chemistry due to the beneficial effects of fluorine on the properties of molecules. zhougroup.org The use of building blocks like this compound is a key strategy in this field.

Orthogonal Derivatization for Multifunctional Compounds

Orthogonal derivatization refers to the selective functionalization of different reactive sites within a molecule in a stepwise manner. The distinct reactivity of the benzyl chloride and the chloro- and fluoro-substituted aromatic ring in this compound allows for such a strategy. The benzyl chloride can be reacted first, for example, with a nucleophile, leaving the aromatic halogens untouched. Subsequently, the chloro or one of the fluoro substituents on the aromatic ring can be targeted for further reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. This stepwise approach enables the synthesis of multifunctional compounds with a high degree of structural complexity and control.

Precursor for Advanced Materials

The unique electronic and physical properties imparted by the polyfluorinated aromatic ring make this compound an attractive precursor for the synthesis of advanced materials with tailored functionalities.

Development of Functional Polymers and Dendrimers

In polymer chemistry, fluorinated monomers are used to produce polymers with desirable properties such as thermal stability, chemical resistance, and low surface energy. rsc.org this compound can be utilized as a monomer or an initiator in polymerization reactions. For example, it can be converted into a vinyl or styrenic monomer, which can then be polymerized to yield a polyfluorinated polymer. Alternatively, the benzyl chloride functionality can be used to initiate the polymerization of other monomers.

Below is an interactive data table summarizing the potential reaction types for incorporating this compound into polymers and dendrimers.

| Reaction Type | Role of this compound | Resulting Structure | Potential Properties of Material |

| Nucleophilic Substitution | Monomer | Polymer with pendant tetrafluorobenzyl groups | Enhanced thermal stability, chemical resistance |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Polymer with a tetrafluorobenzyl end-group | Controlled molecular weight and architecture |

| Convergent Dendrimer Synthesis | Building block for dendrons | Fluorinated dendrons | Modified solubility and self-assembly behavior |

| Divergent Dendrimer Synthesis | Core molecule | Dendrimer with a polyfluorinated core | Unique core properties influencing the overall dendrimer |

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.com The properties of MOFs can be tuned by modifying the organic linker. Fluorinated MOFs (F-MOFs) have attracted interest due to their potential applications in gas storage and separation, catalysis, and sensing. rsc.org The use of fluorinated ligands can lead to MOFs with increased hydrophobicity and altered electronic properties of the pores. nih.govresearchgate.net

This compound can serve as a precursor for the synthesis of ligands for MOFs. The benzyl chloride group can be transformed into a coordinating group, such as a carboxylic acid or a nitrogen-containing heterocycle, which can then be used to construct a MOF. The presence of the tetrafluorophenyl moiety in the resulting ligand would introduce fluorine into the MOF structure, potentially leading to enhanced performance in specific applications. For example, fluorinated MOFs have shown promise in the selective adsorption of CO2. nih.gov

Intermediate in the Synthesis of Biologically Relevant Molecules

The incorporation of chlorine and fluorine atoms into drug candidates is a common strategy in medicinal chemistry to improve their pharmacological properties. nih.govnih.gov this compound can be used as an intermediate in the synthesis of such biologically active molecules. The tetrafluorobenzyl group can be introduced into a target molecule via the reaction of the benzyl chloride with a suitable nucleophile. This can lead to compounds with potential applications in various therapeutic areas. For instance, chlorinated and fluorinated aromatic compounds are found in a wide range of pharmaceuticals. nih.gov

The reactivity of the benzyl chloride allows for its conjugation to various biomolecules or pharmacophores. The resulting products benefit from the presence of the polyhalogenated aromatic ring, which can enhance their biological activity and pharmacokinetic profile.

Construction of Fluoroquinolone-Type Antibacterials (as a synthetic intermediate only)

While the core structure of fluoroquinolone antibacterials is well-established, research into novel derivatives continues in an effort to overcome bacterial resistance and improve efficacy. The general structure of fluoroquinolones features a bicyclic core with a carboxylic acid at position 3 and a substituent at the N-1 position, which is crucial for antibacterial activity.

Although direct evidence of the use of this compound in the synthesis of commercially available fluoroquinolones is not readily found in the public domain, its potential as a synthetic intermediate can be postulated. The compound could theoretically be used to introduce a 3-chloro-2,4,5,6-tetrafluorobenzyl group at the N-1 position of the quinolone ring system. This alkylation reaction would typically involve the reaction of the benzyl chloride with the secondary amine of the quinolone core in the presence of a base. The resulting N-benzylated fluoroquinolone would possess a highly fluorinated substituent, which could influence its antibacterial spectrum and pharmacokinetic properties. The specific substitution pattern of the phenyl ring, with a combination of chlorine and fluorine atoms, offers a unique electronic and steric profile that could be explored in structure-activity relationship (SAR) studies of new fluoroquinolone analogues.

Preparation of 19F NMR Probe Molecules for Biochemical Studies

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool in biochemical and biomedical research due to the high sensitivity of the ¹⁹F nucleus and the low natural abundance of fluorine in biological systems. This results in background-free spectra, making ¹⁹F NMR ideal for studying biological processes in vitro and in vivo. The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment, allowing for the development of responsive probes that can report on factors such as pH, ion concentration, and enzyme activity.

The compound this compound can serve as a precursor for the synthesis of ¹⁹F NMR probe molecules. The tetrafluorobenzyl group can be incorporated into a larger molecular scaffold that is designed to interact with a specific biological target. The reactivity of the benzyl chloride moiety allows for its attachment to various functional groups, such as amines, thiols, or alcohols, present in a parent molecule.

Environmental Fate and Degradation Mechanisms of Halogenated Benzyl Compounds

Abiotic Degradation Pathways in Environmental Compartments

The transformation of 3-Chloro-2,4,5,6-tetrafluorobenzylchloride in the environment, in the absence of biological activity, is primarily governed by photolytic and hydrolytic processes. These abiotic degradation pathways are crucial in determining the compound's persistence and potential for long-range transport.

Photolytic Degradation under Simulated Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. For halogenated benzyl (B1604629) compounds, the energy from sunlight, particularly in the ultraviolet (UV) spectrum, can be sufficient to cleave the carbon-halogen and carbon-carbon bonds.

Studies on other polyhalogenated aromatic compounds, such as polychlorinated biphenyls (PCBs), have shown that photolysis can be a significant degradation pathway. nih.gov The rate of photodegradation is influenced by factors such as the solvent or medium, the presence of photosensitizers, and the specific pattern of halogen substitution. scispace.com For instance, the photolysis of polychlorinated dibenzofurans is significantly enhanced in natural lake water compared to distilled water/acetonitrile solutions, suggesting that naturally occurring substances can accelerate the degradation process. ucd.ie The half-lives for some polychlorinated dibenzofurans in lake water under midsummer sunlight conditions have been observed to be as short as 0.19 days. ucd.ie

Given the structural similarities, it is plausible that this compound would also undergo photolytic degradation in the environment, likely through the cleavage of the benzylic carbon-chlorine bond, which is generally weaker than the carbon-fluorine bonds on the aromatic ring. The highly fluorinated benzene (B151609) ring is expected to be more resistant to photolytic cleavage.

Table 1: Illustrative Photodegradation Half-lives of Related Halogenated Aromatic Compounds

| Compound | Medium | Conditions | Half-life (t½) |

| 2,3,7,8-Tetrachlorodibenzofuran | Lake Water | Midsummer Sunlight | 1.2 days |

| 2,3,4,7,8-Pentachlorodibenzofuran | Lake Water | Midsummer Sunlight | 0.19 days |

| 8:2 Fluorotelomer alcohol | Lake Ontario Water | Simulated Sunlight | 93.2 ± 10.0 hours |

This table provides examples of photodegradation rates for structurally related compounds to illustrate potential environmental persistence. Data for this compound is not currently available.

Hydrolytic Stability and Transformation

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The benzylic chloride functional group in this compound is susceptible to hydrolysis, which would lead to the formation of 3-Chloro-2,4,5,6-tetrafluorobenzyl alcohol and hydrochloric acid.

The rate of hydrolysis of benzyl chloride is known to be independent of pH up to a pH of 13.0. epa.govscispace.com This reaction can proceed through both SN1 and SN2 mechanisms, depending on the solvent and reaction conditions. researchgate.netdur.ac.uk In aqueous solutions, benzyl chloride is reported to hydrolyze via an SN2 mechanism. epa.govscispace.com The presence of substituents on the benzene ring can influence the rate of hydrolysis. dur.ac.uk

For this compound, the high degree of fluorination on the aromatic ring is expected to have a significant impact on its hydrolytic stability. Fluorine is a strongly electron-withdrawing group, which can affect the stability of carbocation intermediates that may form during an SN1-type hydrolysis. While specific hydrolysis rate constants for this compound are not available, studies on substituted benzyl chlorides provide some insight. nih.gov It is anticipated that the compound will undergo hydrolysis, with the primary transformation product being the corresponding benzyl alcohol.

Biotransformation and Biodegradation Studies

The fate of this compound in biologically active environments is determined by the metabolic activities of microorganisms. The presence of multiple halogen atoms, particularly fluorine, can render the molecule recalcitrant to biodegradation.

Microbial Degradation Pathways of Polyhalogenated Aromatics

Microorganisms have evolved diverse enzymatic machinery to degrade a wide range of halogenated aromatic compounds. The biodegradation of these compounds typically involves a series of steps, often categorized as upper, middle, and lower pathways. researchgate.netnih.gov The initial steps often involve the destabilization of the aromatic ring, followed by ring cleavage and further metabolism to central cellular metabolites.

For polyhalogenated compounds, a crucial step is dehalogenation. Aerobic degradation pathways for chlorinated aromatic compounds often initiate with the action of dioxygenase enzymes, which incorporate two hydroxyl groups into the aromatic ring. nih.gov This can lead to the formation of halogenated catechols, which are then subject to ring cleavage. researchgate.net The degradation of polyhalogenated biphenyls, for instance, requires the cleavage between the two phenyl rings to generate single aromatic derivatives that can be further metabolized. nih.gov

The presence of fluorine atoms can significantly impact biodegradability. While some microorganisms can degrade monofluorinated aromatic compounds, the transformation of compounds with trifluoromethyl groups is less common. ucd.ie The strong carbon-fluorine bond presents a significant challenge for microbial enzymes.

Enzyme-Mediated Dehalogenation Mechanisms

Dehalogenases are a class of enzymes that catalyze the cleavage of carbon-halogen bonds. These enzymes are critical for the detoxification and degradation of halogenated pollutants. nih.govnih.gov Dehalogenating enzymes utilize various mechanistic strategies, including oxidation, reduction, and substitution. scispace.comnih.gov

Dioxygenases, as mentioned earlier, can initiate the degradation of halogenated benzenes by incorporating hydroxyl groups, which can lead to the elimination of a halogen atom. nih.gov Flavin-dependent halogenases, on the other hand, are involved in both halogenation and dehalogenation reactions and operate through a conserved mechanism involving halide oxidation. nih.gov

Reductive dehalogenases are another important class of enzymes, particularly under anaerobic conditions. These enzymes can remove halogen atoms and replace them with hydrogen. The efficiency and substrate specificity of these enzymes vary greatly.

Metabolite Identification in Environmental Samples

The identification of metabolites in environmental samples is crucial for understanding the degradation pathways and potential risks associated with a parent compound. For polyhalogenated aromatic compounds, a variety of metabolites can be formed through both abiotic and biotic processes.

For example, the degradation of butyl benzyl phthalate, which contains a benzyl group, by Pseudomonas fluorescens B-1 has been shown to produce metabolites such as mono-butyl phthalate, mono-benzyl phthalate, phthalic acid, and benzoic acid. nih.gov The metabolism of polychlorinated biphenyls (PCBs) in various organisms can lead to the formation of hydroxylated PCBs (OH-PCBs), which have been detected in a wide range of environmental samples. dur.ac.uk

Specific metabolites of this compound in environmental samples have not been reported in the reviewed literature. However, based on the known degradation pathways of similar compounds, potential metabolites could include:

3-Chloro-2,4,5,6-tetrafluorobenzyl alcohol: from hydrolysis.

3-Chloro-2,4,5,6-tetrafluorobenzoic acid: through further oxidation of the alcohol.

Dehalogenated derivatives: resulting from microbial or enzymatic action, potentially leading to the formation of various tetrafluorobenzyl or chlorotetrafluorophenyl compounds.

Further research is needed to isolate and identify the specific degradation products of this compound in various environmental compartments to fully assess its environmental fate and impact.

Q & A

Q. What are the recommended methods for synthesizing 3-chloro-2,4,5,6-tetrafluorobenzylchloride in laboratory settings?

Synthesis typically involves halogen exchange or substitution reactions on fluorinated aromatic precursors. For example: